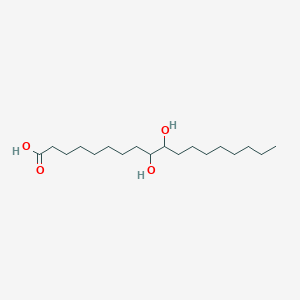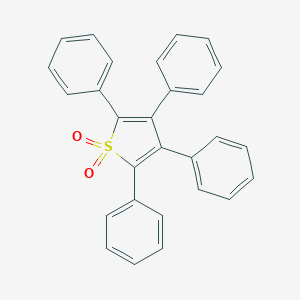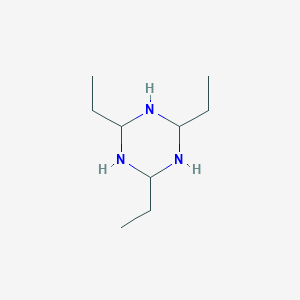
2,4,6-Triethylhexahydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylhexahydro-1,3,5-triazine (TETA) is a cyclic triamine that has been widely used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and most organic solvents. TETA is an important intermediate in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2,4,6-Triethylhexahydro-1,3,5-triazine acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as copper, zinc, and iron, preventing them from participating in harmful reactions. 2,4,6-Triethylhexahydro-1,3,5-triazine also acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing them from corroding. In addition, 2,4,6-Triethylhexahydro-1,3,5-triazine stabilizes polymers by forming strong hydrogen bonds with the polymer chains.
Effets Biochimiques Et Physiologiques
2,4,6-Triethylhexahydro-1,3,5-triazine has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases. It has been shown to protect against oxidative stress and inflammation, which are associated with many diseases such as cancer, Alzheimer's disease, and diabetes. 2,4,6-Triethylhexahydro-1,3,5-triazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Triethylhexahydro-1,3,5-triazine is a versatile compound that can be used in various scientific research applications. It is readily available and relatively inexpensive, making it an attractive option for many researchers. However, 2,4,6-Triethylhexahydro-1,3,5-triazine has limitations in terms of its stability and reactivity. It can decompose over time and may react with other compounds in the presence of certain catalysts. Therefore, researchers must be careful when handling and storing 2,4,6-Triethylhexahydro-1,3,5-triazine to ensure accurate and reproducible results.
Orientations Futures
There are many potential future directions for 2,4,6-Triethylhexahydro-1,3,5-triazine research. One area of interest is the development of 2,4,6-Triethylhexahydro-1,3,5-triazine-based drugs for the treatment of various diseases. 2,4,6-Triethylhexahydro-1,3,5-triazine has shown promise as an antioxidant and neuroprotective agent, and further studies are needed to determine its potential therapeutic applications. Another area of interest is the development of new synthesis methods for 2,4,6-Triethylhexahydro-1,3,5-triazine and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Finally, there is a need for further studies on the biochemical and physiological effects of 2,4,6-Triethylhexahydro-1,3,5-triazine. This could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
2,4,6-Triethylhexahydro-1,3,5-triazine can be synthesized by reacting ethylenediamine with formaldehyde in the presence of hydrogen gas and a catalyst. The reaction yields 2,4,6-Triethylhexahydro-1,3,5-triazine as a byproduct, which can be isolated and purified by distillation or crystallization. 2,4,6-Triethylhexahydro-1,3,5-triazine can also be synthesized by reacting hexahydro-1,3,5-triazine with ethyl bromide in the presence of a strong base such as sodium hydride.
Applications De Recherche Scientifique
2,4,6-Triethylhexahydro-1,3,5-triazine has been widely used in scientific research as a chelating agent, corrosion inhibitor, and polymer stabilizer. It is also used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. 2,4,6-Triethylhexahydro-1,3,5-triazine has been studied for its potential use in the treatment of metal poisoning, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
102-26-1 |
|---|---|
Nom du produit |
2,4,6-Triethylhexahydro-1,3,5-triazine |
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
Clé InChI |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
SMILES canonique |
CCC1NC(NC(N1)CC)CC |
Autres numéros CAS |
102-26-1 |
Synonymes |
2,4,6-triethylhexahydro-1,3,5-triazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



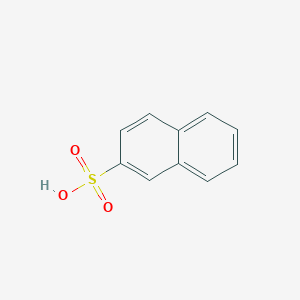
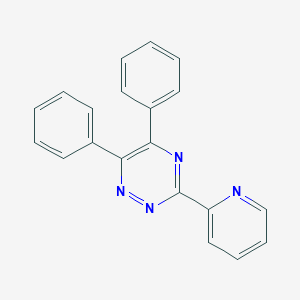




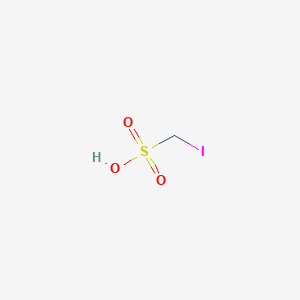
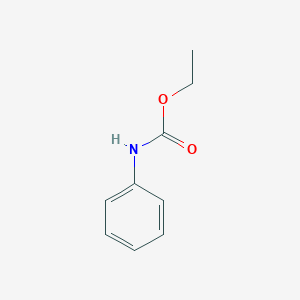
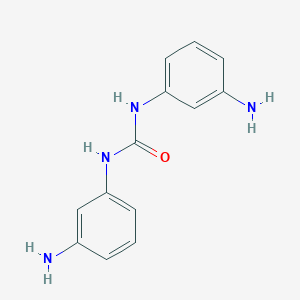
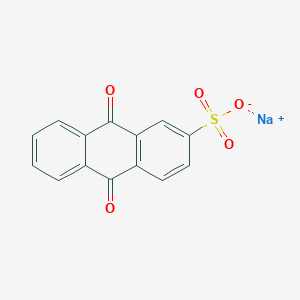
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
